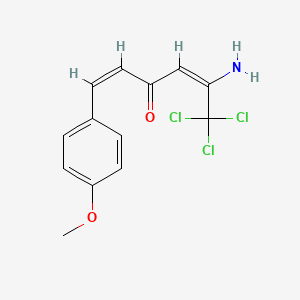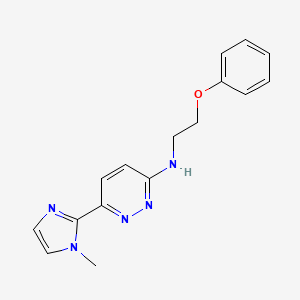![molecular formula C19H17ClN4O2 B5322973 N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of the mitoKATP channel results in the release of mitochondrial reactive oxygen species (ROS) and the activation of downstream signaling pathways that can lead to the observed therapeutic effects of this compound (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various disease models. In cardiovascular diseases, this compound has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation (6). In neurodegenerative diseases, this compound has been shown to protect against glutamate-induced excitotoxicity, reduce oxidative stress and inflammation, and improve cognitive function (7). In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy (8).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments include its well-characterized mechanism of action, its ability to target multiple disease pathways, and its potential for use in combination therapies. However, the limitations of using this compound in lab experiments include its limited solubility and stability, its potential for off-target effects, and the need for further preclinical and clinical studies to establish its safety and efficacy.
Orientations Futures
For the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea include the development of novel formulations and delivery strategies to improve its solubility and stability, the identification of biomarkers to predict patient response, and the evaluation of its safety and efficacy in clinical trials. Additionally, the exploration of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions. Its well-characterized mechanism of action, biochemical and physiological effects, and potential for use in combination therapies make it an attractive candidate for further investigation. However, further preclinical and clinical studies are needed to establish its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the reaction of 3-chloro-2-methyl aniline with 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl isocyanate in the presence of a base. The resulting product is then treated with ammonium hydroxide to obtain this compound. The synthesis of this compound has been described in detail in the literature (1).
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, this compound has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects that can protect against ischemia-reperfusion injury (2). In neurodegenerative diseases, this compound has been shown to have neuroprotective effects that can prevent neuronal cell death (3). In cancer, this compound has been shown to have anti-tumor effects that can inhibit cancer cell proliferation and induce apoptosis (4).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-6-11-18(24-23-12)26-15-9-7-14(8-10-15)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQIUBADPFFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)

![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)